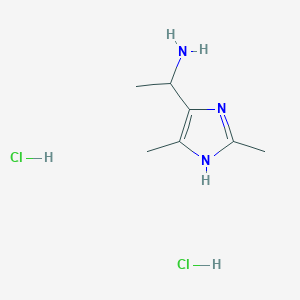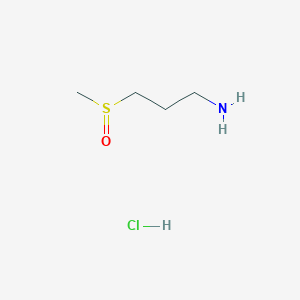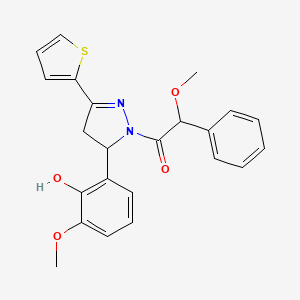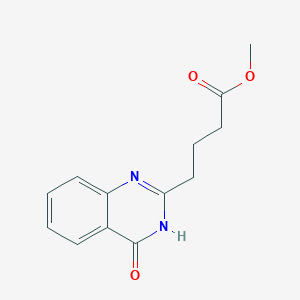
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine;dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5 of the imidazole ring, and an ethanamine group at position 4. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which EN300-26673425 belongs, are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Chemical Reactions Analysis
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms.
Scientific Research Applications
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine can be compared with other imidazole derivatives, such as:
Histamine: A naturally occurring compound with similar structural features but different biological activities.
2-(1-Methyl-1H-imidazol-4-yl)ethanamine: Another imidazole derivative with a methyl group at position 1 instead of positions 2 and 5.
2-(4-Methyl-1H-imidazol-5-yl)ethanamine: A compound with a methyl group at position 4 of the imidazole ring. The uniqueness of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethyl-1H-imidazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-6(3)10-7;;/h4H,8H2,1-3H3,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZTUKPBEZNYCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C(C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)


![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/new.no-structure.jpg)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)

![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)
![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2358971.png)
